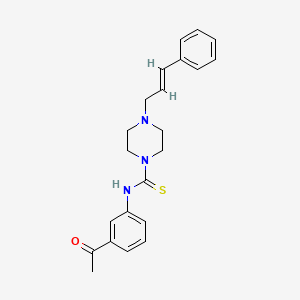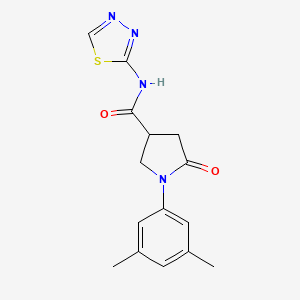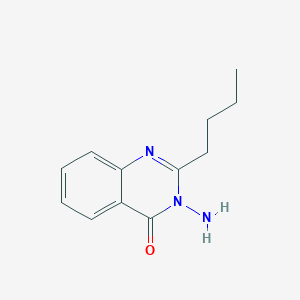![molecular formula C17H26N2O3S B4732732 N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4732732.png)
N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as SMM-189, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. SMM-189 is a potent inhibitor of the protein tyrosine phosphatase, SHP2, which plays a critical role in various cellular signaling pathways.
Wirkmechanismus
N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a potent inhibitor of SHP2, which is a protein tyrosine phosphatase that plays a critical role in several cellular signaling pathways. SHP2 is involved in the activation of several receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). Inhibition of SHP2 with N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide leads to the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Inhibition of SHP2 with N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In cancer, N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce tumor growth and increase sensitivity to chemotherapy. In fibrosis, N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce collagen deposition and tissue scarring. In autoimmune disorders, N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce inflammation and improve disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is its potency and specificity for SHP2 inhibition. N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to be a potent inhibitor of SHP2, with an IC50 value of 0.13 μM. N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has also been shown to be highly specific for SHP2, with no significant inhibition of other protein tyrosine phosphatases. One of the limitations of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is its solubility, which can be a challenge for in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. Another direction is the evaluation of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the potential therapeutic applications of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in other diseases, such as diabetes and neurodegenerative disorders, should be explored. Finally, the development of more potent and selective SHP2 inhibitors, based on the structure of N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, is an important direction for the future of SHP2 inhibitor research.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, fibrosis, and autoimmune disorders. In cancer, SHP2 is overexpressed in several types of cancer, including lung, breast, and colorectal cancer. Inhibition of SHP2 with N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce tumor growth and increase sensitivity to chemotherapy. In fibrosis, SHP2 is involved in the activation of fibroblasts, leading to excessive collagen deposition and tissue scarring. Inhibition of SHP2 with N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce fibrosis in several animal models. In autoimmune disorders, SHP2 is involved in the activation of T cells, leading to the production of pro-inflammatory cytokines. Inhibition of SHP2 with N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce inflammation in several animal models of autoimmune disorders.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)18-17(20)16-7-9-19(10-8-16)23(21,22)12-15-6-4-5-14(3)11-15/h4-6,11,13,16H,7-10,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBWTDBZAGVKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-chloro-7-hydroxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4732650.png)

![N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4732673.png)

![2-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4732683.png)
![3-(cyclohexylmethyl)-4-ethyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4732698.png)
![N-(2,6-dibromo-4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4732702.png)
![6-(4-nitrobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4732708.png)
![4-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4732715.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B4732716.png)
![1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4732721.png)

![N-(3-methylphenyl)-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4732735.png)
![N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4732740.png)